molecular formula C3H6O3 B042273 Methyl glycolate CAS No. 96-35-5

Methyl glycolate

Cat. No. B042273
CAS RN: 96-35-5
M. Wt: 90.08 g/mol
InChI Key: GSJFXBNYJCXDGI-UHFFFAOYSA-N
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Description

Methyl glycolate is an important organic compound utilized as a raw material for the synthesis of various organic chemicals and as a solvent. It has garnered attention for its applications in organic synthesis and potential for environmentally friendly and economically viable production methods (Xu Gen-hui, 2005).

Synthesis Analysis

Several methods have been developed for the synthesis of methyl glycolate, including the carbonylation of formaldehyde and esterification with methanol using heteropolyacids as catalysts, which can achieve yields above 89% (Ying Sun et al., 2009). Another innovative method involves the methanolysis of glucose in subcritical methanol, offering a green approach to synthesize methyl glycolate (Yujing Weng et al., 2023).

Molecular Structure Analysis

Methyl glycolate's molecular structure plays a crucial role in its reactivity and properties. While specific studies focusing solely on the molecular structure were not found, the structure is foundational to understanding its synthesis methods and chemical behavior.

Chemical Reactions and Properties

Methyl glycolate can undergo various chemical reactions, including esterification and oxidation. It serves as a precursor to glyoxylic acid through oxidation and hydrolysis reactions, with optimized conditions leading to high selectivity and yield (S. Fu, 2011). Its role as a feedstock for other chemicals showcases its versatile reactivity and utility in organic synthesis.

Physical Properties Analysis

The physical properties of methyl glycolate, such as boiling point, melting point, and solubility, are essential for its application in industrial processes. However, specific detailed studies on these properties were not identified in the current literature search.

Chemical Properties Analysis

Methyl glycolate's chemical properties, including its reactivity with various catalysts and under different conditions, have been extensively studied. For example, the catalytic hydrogenation of dimethyl oxalate to methyl glycolate using copper-silver catalysts supported on silica has been explored, optimizing conditions for maximum yield (Baowei Wang et al., 2007).

Scientific Research Applications

  • Catalytic Hydrolysis : Methyl glycolate hydrolysis is utilized in scientific research applications like in a stirred tank batch reactor, with 0017 resin serving as an effective catalyst (Xu, Dou, Zhao, Huang, & Ma, 2012).

  • Methylation Analysis : This process is crucial for the structural determination of oligo- and polysaccharides, aiding in determining the linkage positions for each component sugar (Sims, Carnachan, Bell, & Hinkley, 2018).

  • Synthesis of Hydrocarbons : Methyl glycolate was used in synthesizing hydrocarbons capable of diyl formation (Wittig, 1980).

  • Raw Material for Organic Chemicals : It serves as a raw material for synthesizing important organic chemicals and as an effective solvent (Xu Gen-hui, 2005).

  • Biocompatible Materials Production : Methyl glycolate is a versatile platform molecule for producing important chemicals and materials, including new-generation biocompatible and biodegradable polyglycolic acid (Zhu, Cao, Li, Zhao, Zhu, Hu, Sun, & Lu, 2019).

  • DNA Alterations and Methylation : It's noted that glyphosate, a chemical related to methyl glycolate, causes DNA alterations and methylation, with significant methylation levels (Nardemir, Agar, Arslan, & Erturk, 2015).

  • Glycolate Metabolism : Glycolate metabolism, closely linked to methyl glycolate, is a part of photorespiration, which is critical in the study of plant physiology (Zelitch, 2004).

  • Polymer Synthesis : Methyl glycolate is utilized in polymers as a co-monomer for poly(lactic acid) and as a crosslinking agent, leading to novel bifunctional monomers and polyesters with a high renewable-atom content (Dell'Acqua, Schünemann, Baráth, Tin, & de Vries, 2022).

Safety And Hazards

Methyl glycolate is combustible . It is recommended to keep it away from heat/sparks/open flames/hot surfaces . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Methyl glycolate has the potential to become a renewable platform molecule for commercially relevant catalytic transformations . The development of efficient fusion enzyme and the use of its crude enzyme paved the way for preparative scale application on enzymatic oxidation of methyl glycolate to methyl glyoxylate .

properties

IUPAC Name

methyl 2-hydroxyacetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6O3/c1-6-3(5)2-4/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJFXBNYJCXDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

124238-96-6
Record name Acetic acid, 2-hydroxy-, methyl ester, homopolymer
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DSSTOX Substance ID

DTXSID3059131
Record name Methyl hydroxyacetate
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Molecular Weight

90.08 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Methyl glycolate
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Product Name

Methyl glycolate

CAS RN

96-35-5
Record name Methyl glycolate
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Record name Methyl glycolate
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Record name Methyl glycolate
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Record name Acetic acid, 2-hydroxy-, methyl ester
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Record name Methyl hydroxyacetate
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Record name METHYL GLYCOLATE
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Synthesis routes and methods

Procedure details

After glycolic acid methyl ester (300 mg, 3.33 mmol), triphenylphosphine (1052 mg, 4.00 mmol), 1-methyl-5-mercapto-1H-tetrazole (465 mg, 4.00 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (937 mg, 4.00 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for two hours. Water (0.5 mL) was added, and concentration was carried out. Then, water (10 ml) was added to the solution, and extraction was carried out using ethyl acetate (10 ml, ×2). Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml), and dehumidified with anhydrous magnesium sulfate. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 70% ethyl acetate-hexane solution) to give acetic acid (1-methyl-1H-tetrazole-5-ylsulfanyl)methyl ester as a colorless oily substance (549 mg, yield: 88%/glycolic acid methyl ester).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1052 mg
Type
reactant
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
937 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl glycolate
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Methyl glycolate
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Methyl glycolate
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Methyl glycolate
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Methyl glycolate
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Citations

For This Compound
1,890
Citations
G Xu, A Wang, J Pang, X Zhao, J Xu, N Lei… - …, 2017 - Wiley Online Library
… In summary, we have developed a new chemocatalytic approach for production of methyl glycolate (MG), ethylene glycol (EG), and ethanol (EtOH) from renewable lignocellulose. In the …
Y Sun, H Wang, J Shen, H Liu, Z Liu - Catalysis Communications, 2009 - Elsevier
Methyl glycolate (MG) was synthesized successfully from the carbonylation of HCHO using heteropolyacids (HPAs) as catalysts, followed by esterification with methanol. The catalytic …
Number of citations: 53 www.sciencedirect.com
D He, W Huang, J Liu, Q Zhu - Catalysis today, 1999 - Elsevier
… One of them is methyl glycolate, which is used for the … Methyl glycolate can be synthesized by the condensation of … in the production of methyl glycolate or methyl methoxy acetate, there …
Number of citations: 62 www.sciencedirect.com
T Hayashi, T Inagaki, N Itayama, H Baba - Catalysis today, 2006 - Elsevier
… Furthermore, it was found that the oxidation of a mixture of ethylene glycol and methanol produced methyl glycolate selectively with a small amount of methyl formate. The substrate-…
Number of citations: 136 www.sciencedirect.com
S Jarmelo, R Fausto - Journal of molecular structure, 1999 - Elsevier
… Substitution of the methylene hydrogens of methyl glycolate by … Then, the simultaneous study of methyl glycolate and α-… and vibrational spectra of methyl glycolate and α-hydroxy …
Number of citations: 17 www.sciencedirect.com
R Meyer, W Caminati, H Hollenstein - Journal of Molecular Spectroscopy, 1989 - Elsevier
… As the dipole moment of methyl glycolate has not been reported previously, we measured the displacement of the Stark lobes as a function of the applied electric field for some selected …
Number of citations: 24 www.sciencedirect.com
WQ Yan, JB Zhang, L Xiao, YA Zhu, YQ Cao… - Catalysis Science & …, 2019 - pubs.rsc.org
… hydrogenation of dimethyl oxalate (DMO) has attained increasing attention in the chemical industry, which is driven by the desire to develop a means of achieving methyl glycolate (MG) …
Number of citations: 23 pubs.rsc.org
Y Zhao, L Kong, Y Xu, H Huang, Y Yao… - Industrial & …, 2020 - ACS Publications
Cu/SiO 2 catalysts are prone to deactivation in the dimethyl oxalate (DMO) hydrogenation when high content of methyl glycolate (MG) is produced at a high weight hourly space velocity (…
Number of citations: 22 pubs.acs.org
A Yin, C Wen, WL Dai, K Fan - Journal of Materials Chemistry, 2011 - pubs.rsc.org
Nanocasting of CuAu alloy nanoparticles for methyl glycolate synthesis - Journal of Materials Chemistry (RSC Publishing) DOI:10.1039/C1JM10646E … CuAu/HMS alloy …
Number of citations: 43 pubs.rsc.org
S Jarmelo, TMR Maria, MLP Leitão… - Physical Chemistry …, 2000 - pubs.rsc.org
The low temperature phases of methyl glycolate (MGly) were identified and characterized structurally by differential scanning calorimetry, infrared and Raman spectroscopies and …
Number of citations: 21 pubs.rsc.org

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